3-(3-nitrophenyl)-1H-1,2,4-triazole
Description
Historical Context and Early Investigations within Heterocyclic Chemistry
The journey of 1,2,4-triazoles began in the late 19th century, with their discovery marking a significant milestone in heterocyclic chemistry. nih.gov The development of synthetic methodologies for these five-membered rings, which contain three nitrogen atoms, has evolved considerably over the past two centuries. nih.govnih.gov Early investigations into nitrophenyl-substituted triazoles were often part of broader studies exploring the impact of electron-withdrawing groups, like the nitro group, on the chemical reactivity and properties of the triazole ring. The synthesis of such compounds typically involves cyclization reactions, with various methods developed to control the regioselectivity and yield of the desired triazole isomer. frontiersin.orgorganic-chemistry.org
Significance within the Field of Triazole Chemistry and Nitroaromatic Systems
This combination has made the compound and its derivatives subjects of interest in medicinal chemistry, with studies exploring their potential as antimicrobial, antifungal, and anticancer agents. ontosight.aisapub.org The nitro group can be crucial for biological activity, as its reduction or removal can lead to a significant loss of efficacy in some cases. nih.gov Furthermore, the structural framework of 3-(3-nitrophenyl)-1H-1,2,4-triazole serves as a versatile building block in the synthesis of more complex molecules and materials.
Overview of Current Research Trajectories and Identified Knowledge Gaps
Contemporary research on this compound and related compounds is multifaceted. A significant focus remains on the synthesis of novel derivatives and the optimization of existing synthetic routes to improve yields and reduce environmental impact. nih.govisres.org Researchers are actively exploring the biological activities of these compounds, particularly in the context of developing new therapeutic agents to combat drug-resistant pathogens and various forms of cancer. nih.govnih.gov
Despite the progress, several knowledge gaps persist. A deeper understanding of the precise mechanisms of action of these compounds at a molecular level is needed. For instance, while the importance of the nitro group is recognized, the exact interactions with biological targets often remain to be fully elucidated. nih.gov Further exploration into the material science applications of these compounds, such as in the development of energetic materials or functional polymers, represents another promising area for future investigation. rsc.org The systematic exploration of the structure-activity relationships (SAR) of a wider array of derivatives will be crucial in designing next-generation compounds with enhanced properties.
| Property | Information | References |
| IUPAC Name | This compound | |
| Molecular Formula | C8H6N4O2 | nih.gov |
| Core Structures | 1,2,4-Triazole (B32235), Nitrobenzene | ontosight.ai |
| Research Area | Key Findings & Observations | References |
| Synthesis | Typically synthesized through cyclization of precursors like 1-(2-chlorobenzoyl)-4-(4-nitrophenyl)thiosemicarbazide. | nih.gov |
| Medicinal Chemistry | Derivatives show potential antimicrobial, antiviral, antifungal, and anticancer properties. The nitro group can be critical for biological activity. | ontosight.aisapub.orgnih.gov |
| Material Science | The nitro-triazole combination is explored for creating energetic materials. | rsc.org |
Properties
IUPAC Name |
5-(3-nitrophenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)7-3-1-2-6(4-7)8-9-5-10-11-8/h1-5H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXJRVLVLGGYPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295187 | |
| Record name | 5-(3-Nitrophenyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6219-53-0 | |
| Record name | 5-(3-Nitrophenyl)-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6219-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Nitrophenyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 3 Nitrophenyl 1h 1,2,4 Triazole and Its Derivatives
Established Synthetic Pathways and Mechanistic Considerations
The construction of the 3-(3-nitrophenyl)-1H-1,2,4-triazole framework can be approached by two general strategies: forming the triazole ring from precursors already containing the nitrophenyl group, or attaching the nitrophenyl group to a pre-existing triazole ring.
The formation of the 1,2,4-triazole (B32235) ring is a cornerstone of heterocyclic chemistry, with several reliable methods having been established. These pathways typically involve the condensation and subsequent cyclization of precursors containing the requisite nitrogen and carbon atoms.
A prevalent method for synthesizing 1,2,4-triazoles involves the reaction of hydrazides with various one-carbon sources, such as nitriles or orthoesters. To synthesize the target compound, 3-nitrobenzohydrazide is a key starting material.
One established route is the Einhorn-Brunner reaction, which involves the condensation of a hydrazide with an N-acyl- or N-aroylimidate. A more direct approach involves the copper-catalyzed one-pot reaction of a hydrazide, such as 3-nitrobenzohydrazide, with a nitrile. For instance, a facile and efficient one-pot process catalyzed by copper(II) acetate (B1210297) has been developed for producing 1,2,4-triazole derivatives from nitriles and hydroxylamine (B1172632) hydrochloride, which first form an amidoxime (B1450833) intermediate. isres.org This methodology can be adapted using hydrazides. A copper-catalyzed system, using O2 as the oxidant, can also facilitate the synthesis of 1,2,4-triazoles from amidines, which can be derived from nitriles. isres.org
Another powerful method involves the [3+2] cycloaddition of nitriles with hydrazonyl chlorides. These can be generated in situ from hydrazones, offering a versatile route to multi-substituted triazoles. rsc.orgscribd.com For example, the reaction of hydrazonyl chlorides with nitriles in the presence of a Lewis acid like Yb(OTf)3 provides an intermolecular cyclization pathway to 1,2,4-triazoles. researchgate.net
| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product Type | Reference |
| 3-Nitrobenzohydrazide | Nitrile (R-CN) | Cu(OAc)2, DMSO, Cs2CO3, 120°C | 3-(3-nitrophenyl)-5-R-1H-1,2,4-triazole | isres.org |
| Hydrazonyl Chloride | Nitrile | Yb(OTf)3 or AgNO3 | 1,3,5-Trisubstituted-1H-1,2,4-triazole | researchgate.net |
| Hydrazide | Secondary Amide | Triflic Anhydride, Microwave | 3,4,5-Trisubstituted-1,2,4-triazole | isres.org |
Amidrazones are versatile intermediates for the synthesis of various nitrogen-containing heterocycles, including 1,2,4-triazoles. nih.gov The general method involves the reaction of an amidrazone with a one-carbon electrophile, such as an aldehyde or orthoester, followed by oxidative cyclization.
To prepare this compound, 3-nitrobenzamidrazone would be the key precursor. This can be synthesized from 3-nitrobenzonitrile (B78329) and hydrazine (B178648). The subsequent cyclization can be achieved by reacting the amidrazone with various reagents. For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) in polyethylene (B3416737) glycol (PEG) has been used for the oxidative cyclization of amidrazones with aldehydes to form 3,4,5-trisubstituted-1,2,4-triazoles. organic-chemistry.org This method is noted for being environmentally benign. organic-chemistry.org
Another approach involves the reaction of amidrazones with diethyl azodicarboxylate (DEAD) and triethylamine (B128534), which generates the triazole regioselectively. nih.gov The mechanism is proposed to involve the Mitsunobu reagent oxidizing the solvent (ethanol) to acetaldehyde, which then condenses with the amidrazone before cyclization. nih.gov Metal-free, three-component desulfurization and deamination condensation of isothiocyanates, amidines, and hydrazines also provides a pathway to fully substituted 1H-1,2,4-triazol-3-amines. isres.org
| Amidrazone Precursor | Reagent | Conditions | Product Type | Reference |
| 3-Nitrobenzamidrazone | Aldehyde (R-CHO) | Ceric Ammonium Nitrate (CAN), PEG | 3-(3-nitrophenyl)-4-H/R-5-R-1,2,4-triazole | organic-chemistry.org |
| Amidrazone | Diethyl Azodicarboxylate | Triethylamine, EtOH | 1,3,5-Trisubstituted-1,2,4-triazole | nih.gov |
| Amidrazone | Carboxylic Acid | N/A | 1,3,5-Trisubstituted-1,2,4-triazole | frontiersin.org |
This strategy focuses on first constructing the 1,2,4-triazole ring and then introducing the 3-nitrophenyl group, or using precursors where the nitro group is added at a key stage.
The synthesis of the key precursors, primarily 3-nitrobenzohydrazide and 3-nitrobenzonitrile, is fundamental. These are typically prepared from 3-nitrobenzoic acid or other readily available starting materials.
3-Nitrobenzohydrazide: This compound is commonly synthesized from methyl 3-nitrobenzoate (which is obtained from the esterification of 3-nitrobenzoic acid) by reaction with hydrazine hydrate (B1144303). This is a standard and high-yielding reaction. New fused tricyclic 1-(3-nitrophenyl)-5,6-dihydro-4H- rsc.orgresearchgate.netontosight.aitriazolo[4,3-a] scribd.comontosight.ai-benzodiazepines have been synthesized through the thermal cyclization of N'-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides, highlighting the utility of this precursor. nih.gov
3-Nitrobenzonitrile: This can be prepared via the Sandmeyer reaction, starting from 3-nitroaniline. The amine is diazotized with sodium nitrite (B80452) and hydrochloric acid, followed by reaction with a copper(I) cyanide solution.
The nitro group itself is typically introduced early in the synthetic sequence via electrophilic aromatic substitution (nitration) on a benzene (B151609) or benzoic acid starting material, using a mixture of nitric acid and sulfuric acid.
Modern cross-coupling reactions provide powerful tools for forming C-N or C-C bonds, allowing for the late-stage introduction of the nitrophenyl moiety onto a pre-formed triazole ring or a suitable precursor.
A direct method involves the nucleophilic aromatic substitution (SNAr) reaction between a halogenated nitrophenyl compound and a triazole. For instance, the synthesis of 1-(2-methoxy-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole was achieved by reacting 1-fluoro-2-methoxy-4-nitrobenzene with 3-methyl-1H-1,2,4-triazole in the presence of potassium carbonate in DMSO at 120 °C. chemicalbook.com The electron-withdrawing nitro group is crucial as it activates the aryl halide towards nucleophilic attack.
For more complex derivatives, palladium- or copper-catalyzed cross-coupling reactions are employed.
Buchwald-Hartwig Amination: This reaction can form a C-N bond between an aryl halide (e.g., 1-bromo-3-nitrobenzene) and the NH of a 1,2,4-triazole. This requires a palladium catalyst and a suitable phosphine (B1218219) ligand.
Ullmann Condensation: A copper-catalyzed reaction, the Ullmann condensation can also couple an aryl halide with an N-H bond of the triazole ring. This is often a practical alternative to palladium-catalyzed methods. The synthesis of 1-aryl 1,2,4-triazoles has been demonstrated directly from anilines and other amino-heterocycles using a multicomponent process. organic-chemistry.org
These coupling strategies are particularly valuable for creating libraries of analogs for structure-activity relationship studies by varying the nitrophenyl component.
| Coupling Type | Aryl Halide | Triazole Component | Catalyst System | Product | Reference |
| SNAr | 1-Fluoro-3-nitrobenzene | 1H-1,2,4-triazole | K2CO3, DMSO | 1-(3-nitrophenyl)-1H-1,2,4-triazole / 4-(3-nitrophenyl)-4H-1,2,4-triazole | chemicalbook.com |
| Ullmann-type | 1-Bromo-3-nitrobenzene | 1H-1,2,4-triazole | CuI, Base (e.g., K2CO3) | Aryl-triazole derivative | organic-chemistry.org |
| Buchwald-Hartwig | 1-Bromo-3-nitrobenzene | 1H-1,2,4-triazole | Pd catalyst, Ligand, Base | Aryl-triazole derivative | N/A |
Introduction and Functionalization of the Nitrophenyl Moiety
Novel and Sustainable Synthetic Approaches
The development of novel synthetic methods for 1,2,4-triazoles is driven by the need for more environmentally benign and efficient processes. nih.govrsc.org These approaches prioritize the use of safer solvents, alternative energy sources, and catalytic systems to minimize waste and energy consumption. rsc.orgnih.gov
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like 1,2,4-triazoles. rsc.orgnih.gov This involves the adoption of methods that reduce or eliminate the use and generation of hazardous substances. rsc.org Key areas of development include the use of solvent-free reaction conditions, catalyst-free or organocatalytic methodologies, and energy-efficient microwave-assisted synthesis. nih.govorganic-chemistry.org
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry, minimizing pollution and reducing costs associated with solvent purchase, purification, and disposal. While specific examples for the solvent-free synthesis of this compound are not prominent in the literature, related 3-aryl-1,2,4-triazoles have been successfully synthesized under these conditions.
One notable solvent-free approach involves the reaction of trifluoromethylated amidrazones with 2,2,2-trifluoroacetic anhydride, which yields aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles through a nucleophilic intramolecular cyclization. organic-chemistry.org This method demonstrates the feasibility of forming the 1,2,4-triazole ring system without a solvent, often with high yields and at ambient temperatures for the synthesis of the amidrazone intermediates. organic-chemistry.org Another green methodology involves the ball-milling technique for the one-pot synthesis of 1,2,3-triazole derivatives from alkyl halides or aryl boronic acids, sodium azide (B81097), and terminal alkynes over a recyclable Cu/Al2O3 catalyst. rsc.org This solvent-free approach avoids the handling of hazardous azides by generating them in situ. rsc.org
Table 1: Examples of Solvent-Free Synthesis of 1,2,4-Triazole Derivatives The following table presents data for the synthesis of related 1,2,4-triazole derivatives under solvent-free conditions, as specific data for this compound is not readily available.
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Trifluoromethylated amidrazones, 2,2,2-trifluoroacetic anhydride | Solvent-free | Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles | High | organic-chemistry.org |
The use of organocatalysts or the complete elimination of a catalyst presents a sustainable alternative to metal-catalyzed reactions, which can involve toxic and expensive metals. While specific organocatalytic routes to this compound are not well-documented, the synthesis of other triazoles has benefited from this approach.
For instance, a metal-free, multicomponent reaction for the synthesis of 4,5-disubstituted 1H-1,2,3-triazoles has been developed using phosphonium (B103445) salts, aldehydes, and sodium azide. organic-chemistry.org This reaction proceeds through an organocatalyzed coupling to form an olefinic phosphonium salt intermediate, which then undergoes a [3+2] cycloaddition. organic-chemistry.org Furthermore, some syntheses of substituted 1,2,4-triazoles can proceed under microwave irradiation without any catalyst, highlighting a truly green and efficient pathway. organic-chemistry.org
Table 2: Examples of Organocatalytic Synthesis of Triazole Derivatives The following table presents data for the organocatalytic synthesis of related triazole derivatives, as specific data for this compound is not readily available.
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phosphonium salts, aldehydes, sodium azide | Organocatalyzed | 4,5-disubstituted 1H-1,2,3-triazoles | Not specified | organic-chemistry.org |
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering rapid reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of a variety of 1,2,4-triazole derivatives.
A notable example is the microwave-assisted synthesis of 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which can be achieved in as little as 5 minutes with impressive yields of up to 96%. nih.gov Another efficient method involves the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) under microwave irradiation in the absence of a catalyst. organic-chemistry.org This approach is lauded for its simplicity, mild conditions, and excellent tolerance of various functional groups. organic-chemistry.org
Table 3: Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives The following table presents data for the microwave-assisted synthesis of related 1,2,4-triazole derivatives, as specific data for this compound is not readily available.
| Reactants | Conditions | Product | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl N-(1-cyano-2-(4-nitrophenyl)vinyl)carbamate, Hydrazine hydrate | Microwave irradiation | 3-(4-Nitrophenyl)-1H-1,2,4-triazol-5-amine | 10-15 min | 85-92 | |
| Hydrazides, Thiourea | Microwave irradiation | 5-substituted-3-amino-1,2,4-triazoles | 3 h | High | mdpi.com |
The synthesis of chiral 1,2,4-triazole analogs is of great interest, particularly for applications in medicinal chemistry where enantiomeric purity can be crucial for therapeutic activity. While research on the stereoselective synthesis specifically leading to chiral analogs of this compound is limited, the field has seen significant progress in the asymmetric synthesis of related triazoles.
One common strategy involves the use of chiral auxiliaries derived from readily available natural products like carbohydrates. A new series of chiral 4,5-dihydro-1H- nih.govorganic-chemistry.orgnih.gov-triazoline molecules appended with a β-ᴅ-glucopyranoside have been synthesized via a 1,3-dipolar cycloaddition reaction between hydrazonyl chlorides and carbohydrate Schiff bases. nih.gov This approach leverages the inherent chirality of the carbohydrate to induce stereoselectivity in the final product. nih.gov Although this example pertains to 1,2,4-triazolines, the principle of using chiral scaffolds is a key strategy in the stereoselective synthesis of heterocyclic compounds.
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. This technology is increasingly being applied to the synthesis of heterocyclic compounds.
While specific applications of flow chemistry for the production of this compound are not widely reported, the synthesis of other triazoles has been successfully demonstrated using this technique. For example, a continuous flow method for preparing 1H-1,2,3-triazole has been developed, which is noted for its safety, controllability, and high product yield and quality. patsnap.com This process involves the reaction of hydrazine hydrate and glyoxal, followed by oxidative cyclization and diazotization in a microreactor system. patsnap.com The principles of this continuous flow synthesis could potentially be adapted for the production of substituted 1,2,4-triazoles.
Quantum Chemical and Computational Investigations of 3 3 Nitrophenyl 1h 1,2,4 Triazole
Electronic Structure Elucidation and Molecular Orbital Analysis
The electronic character of 3-(3-nitrophenyl)-1H-1,2,4-triazole is dictated by the interplay between the electron-deficient nitrophenyl group and the aromatic 1,2,4-triazole (B32235) ring. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting this complex electronic landscape.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
In molecules analogous to this compound, the HOMO is typically distributed over the electron-rich triazole ring and the phenyl ring, while the LUMO is predominantly localized on the electron-withdrawing nitro group and the phenyl ring. This spatial distribution suggests that the molecule can act as both an electron donor and acceptor. The energy of these orbitals and the resulting gap are critical parameters in predicting the molecule's behavior in chemical reactions. Charge transfer from the HOMO to the LUMO corresponds to the first electronic transition and is a key factor in the molecule's spectroscopic properties.
Table 1: Representative Frontier Molecular Orbital Energies for Similar Triazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 5-phenyl-1H-1,2,4-triazol-3-amine | -6.5 | -1.0 | 5.5 |
| 3-phenyl-1H-1,2,4-triazol-5-amine | -6.4 | -0.9 | 5.5 |
Note: The values in this table are for illustrative purposes and represent typical ranges for structurally related compounds.
Electrostatic Potential Surface (EPS) Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In an EPS map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.
For this compound, the EPS map would be expected to show a significant negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the triazole ring, highlighting these as primary sites for interaction with electrophiles and for hydrogen bonding. The hydrogen atoms, particularly the one attached to the triazole ring, would exhibit a positive electrostatic potential.
Charge Distribution and Bonding Analysis
Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are employed to quantify the partial atomic charges on each atom within the molecule. This provides a more detailed picture of the electron distribution than the qualitative EPS map.
In this compound, the nitrogen and oxygen atoms of the nitro group are expected to carry significant negative charges due to their high electronegativity. The nitrogen atoms within the triazole ring also exhibit negative charges. The carbon atom attached to the nitro group and the hydrogen atoms generally possess positive charges. This charge distribution influences the molecule's dipole moment and its interaction with solvents and biological receptors. Analysis of the bond lengths within the molecule can also reveal details about the degree of electron delocalization and aromaticity in both the phenyl and triazole rings.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional shape of a molecule is not static, and different spatial arrangements, or conformations, can have different energies. Conformational analysis helps to identify the most stable conformations and the energy barriers between them.
Rotational Barriers of the Phenyl Group
Computational studies on similar bi-aryl systems reveal that there is an energy barrier to this rotation. The planarity of the molecule is often favored due to extended π-conjugation, but steric hindrance between atoms on the two rings can lead to a twisted, non-planar ground state conformation. The height of the rotational barrier is a measure of the rigidity of the molecule. For related nitrophenyl-substituted heterocycles, these barriers can be on the order of several kcal/mol. The precise dihedral angle in the lowest energy conformation is a balance between these electronic and steric effects.
Intramolecular Interactions and Hydrogen Bonding
The specific arrangement of atoms in this compound can allow for intramolecular interactions that stabilize certain conformations. While less common in this specific structure, in related molecules, weak intramolecular hydrogen bonds can form between a hydrogen atom on one part of the molecule and an electronegative atom (like oxygen or nitrogen) on another. Such interactions can influence the preferred conformation and the molecule's chemical properties. In the solid state, intermolecular hydrogen bonds, particularly involving the N-H of the triazole ring and the nitro group or other triazole nitrogen atoms, are expected to play a significant role in the crystal packing.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-phenyl-1H-1,2,4-triazol-3-amine |
| 3-phenyl-1H-1,2,4-triazol-5-amine |
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Quantum chemical calculations are instrumental in predicting the spectroscopic parameters of this compound. These theoretical predictions provide a basis for interpreting experimental spectra and understanding the electronic and vibrational characteristics of the molecule.
Vibrational Frequency Calculations (Infrared, Raman)
Vibrational frequency analysis, typically performed using Density Functional Theory (DFT) methods such as B3LYP with a 6-311G++(d,p) basis set, allows for the prediction of infrared (IR) and Raman spectra. ajchem-a.com These calculations yield harmonic frequencies that correspond to specific vibrational modes of the molecule. For a precise comparison with experimental results, these calculated frequencies are often scaled by a factor (e.g., 0.9613) to account for anharmonicity and methodological approximations. ajchem-a.com
For this compound, key vibrational modes include the N-H stretch of the triazole ring, aromatic C-H stretches of the phenyl ring, C=N and N-N stretching within the triazole ring, and the symmetric and asymmetric stretches of the nitro (NO₂) group. ajchem-a.com The correlation between the calculated and experimental wavenumbers provides a detailed assignment of the spectral bands and confirms the optimized molecular geometry.
| Vibrational Mode | Illustrative Calculated Wavenumber (cm⁻¹) | Expected Experimental Wavenumber (cm⁻¹) |
|---|---|---|
| N-H stretch (Triazole) | ~3450 | 3300-3500 |
| Aromatic C-H stretch | ~3100 | 3000-3100 |
| C=N stretch (Triazole) | ~1610 | 1600-1625 |
| NO₂ asymmetric stretch | ~1540 | 1520-1560 |
| NO₂ symmetric stretch | ~1350 | 1345-1365 |
| N-N stretch (Triazole) | ~1280 | 1270-1290 |
Illustrative predicted vibrational frequencies for this compound. Actual values require specific DFT calculations.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Theoretical NMR chemical shifts are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often combined with DFT. researchgate.net These calculations predict the ¹H and ¹³C chemical shifts (δ) in parts per million (ppm) relative to a reference standard like tetramethylsilane (TMS). ufv.br Such predictions are invaluable for assigning signals in experimental NMR spectra and confirming the compound's structure, including the specific tautomeric form present in solution. researchgate.netufv.br
The predicted ¹H NMR spectrum would feature distinct signals for the triazole N-H and C-H protons, as well as a complex pattern for the four protons on the meta-substituted nitrophenyl ring. Similarly, the ¹³C NMR spectrum would show characteristic signals for the two carbons of the triazole ring and the six carbons of the nitrophenyl group.
| Atom Type | Illustrative Predicted Chemical Shift (δ, ppm) |
|---|---|
| ¹H NMR | |
| N1-H (Triazole) | 13.5 - 14.5 |
| C5-H (Triazole) | 8.5 - 9.0 |
| Aromatic C-H (Nitrophenyl) | 7.6 - 8.8 |
| ¹³C NMR | |
| C3 (Triazole) | 160 - 165 |
| C5 (Triazole) | 145 - 150 |
| C-NO₂ (Nitrophenyl) | 148 - 150 |
| Aromatic C (Nitrophenyl) | 120 - 135 |
Illustrative predicted ¹H and ¹³C NMR chemical shifts for this compound. Values are typical for related structures.
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectra Simulations
The electronic absorption and emission properties are simulated using Time-Dependent Density Functional Theory (TD-DFT). maynoothuniversity.iequ.edu.qa These calculations predict the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (f), which correspond to the electronic transitions within the molecule. For nitrophenyl-substituted triazoles, the key electronic transitions are typically π → π* in nature, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). qu.edu.qa These transitions are influenced by the conjugated system spanning the nitrophenyl and triazole rings. Solvation effects can be incorporated using models like the Polarizable Continuum Model (PCM) to better correlate with experimental spectra measured in solution. qu.edu.qa
| Transition | Illustrative Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | ~310 | > 0.1 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~265 | > 0.1 | HOMO-1 → LUMO (π → π) |
Illustrative predicted UV-Vis absorption data for this compound based on TD-DFT calculations.
Reactivity Prediction and Reaction Mechanism Modeling
Computational chemistry provides powerful tools for predicting the reactivity of this compound and modeling the mechanisms of its chemical transformations.
Transition State Characterization for Elementary Reactions
The modeling of a chemical reaction involves locating the transition state (TS) on the potential energy surface. wikipedia.org A transition state represents the highest energy point along the minimum energy path from reactants to products and is characterized as a first-order saddle point. scm.com Computationally, this is confirmed by a frequency calculation, where a true transition state structure exhibits exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com For this compound, elementary reactions such as electrophilic aromatic substitution on the nitrophenyl ring or alkylation at one of the triazole nitrogen atoms could be modeled. Characterizing the TS provides critical information about the geometry of the activated complex and the feasibility of the reaction pathway.
Non-Covalent Interactions and Intermolecular Association Studies
The supramolecular architecture and crystal packing of triazole derivatives are significantly influenced by a variety of non-covalent interactions. While specific experimental or computational studies detailing the intermolecular interactions for this compound are not extensively documented in the public literature, analysis of closely related nitrophenyl-triazole structures provides significant insight into the probable associative forces at play. Computational methods such as Hirshfeld surface analysis and density functional theory (DFT) are powerful tools used to investigate these interactions in analogous compounds.
The molecular structure of this compound, featuring a hydrogen bond donor (the N-H group of the triazole ring), hydrogen bond acceptors (the nitrogen atoms of the triazole and the oxygen atoms of the nitro group), and two aromatic rings, suggests a high propensity for forming a network of non-covalent bonds. These interactions are crucial in determining the solid-state properties of the compound.
Key intermolecular interactions anticipated and observed in similar structures include:
Hydrogen Bonding: The N-H group on the 1,2,4-triazole ring is a potent hydrogen bond donor. It is expected to form strong N-H···N or N-H···O hydrogen bonds. In related compounds like 3-nitro-1H-1,2,4-triazole, molecules are linked by intermolecular N—H⋯N and C—H⋯O hydrogen bonds, forming supramolecular chains. For nitrophenyl-triazole derivatives, the oxygen atoms of the nitro group frequently act as acceptors for hydrogen bonds.
π-π Stacking Interactions: The presence of both a phenyl ring and a triazole ring facilitates π-π stacking interactions. These interactions are common in aromatic compounds and contribute significantly to the crystal's stability. In the crystal structure of a related compound, 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, π-π stacking interactions are observed between the phenyl and triazole rings, with a centroid-to-centroid distance of 3.5491 (14) Å. nih.gov
Computational Analysis Methods
To quantitatively and qualitatively analyze these interactions, several computational techniques are employed for analogous molecules.
Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular contacts in a crystal. The Hirshfeld surface is mapped with properties like dnorm (which identifies close contacts), shape index, and curvedness to identify specific interactions and their relative importance. For various nitrophenyl-triazole derivatives, Hirshfeld analysis reveals that the crystal structures are often dominated by H···H, H···C/C···H, and H···O/O···H contacts. sciforum.net
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of chemical bonds, including weak non-covalent interactions. By analyzing the electron density at bond critical points (BCPs), it is possible to distinguish between shared (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions.
The combination of these non-covalent forces dictates the intermolecular association and the final crystal structure of the compound. The nitro group, being strongly electron-withdrawing, influences the electronic distribution across the molecule, which in turn modulates the strength and nature of these intermolecular forces.
Table of Potential Non-Covalent Interactions and Investigative Methods
| Interaction Type | Potential Donor | Potential Acceptor | Typical Investigative Method |
| Hydrogen Bonding | N-H (Triazole) | N (Triazole), O (Nitro) | X-ray Crystallography, DFT, QTAIM |
| C-H (Aromatic) | O (Nitro), N (Triazole) | X-ray Crystallography, Hirshfeld Analysis | |
| π-π Stacking | Phenyl Ring, Triazole Ring | Phenyl Ring, Triazole Ring | X-ray Crystallography, DFT |
| C-H···π Interaction | C-H (Aromatic) | π-system of Phenyl or Triazole Ring | X-ray Crystallography, Hirshfeld Analysis |
Reactivity and Chemical Transformations of the 3 3 Nitrophenyl 1h 1,2,4 Triazole Core
Reactions Involving the 1,2,4-Triazole (B32235) Heterocycle
The 1,2,4-triazole ring is an electron-rich aromatic system, making it a target for various electrophilic and nucleophilic reactions. The presence of three nitrogen atoms provides multiple sites for potential chemical modification.
Electrophilic Attack on the Triazole Nitrogen Atoms
The nitrogen atoms of the 1,2,4-triazole ring are primary sites for electrophilic attack. Alkylation, a common electrophilic reaction, can lead to a mixture of isomers depending on the reaction conditions and the specific structure of the triazole. For 3-nitro-1,2,4-triazoles, alkylation can occur at the N(1), N(2), or N(4) positions of the triazole ring. researchgate.net
Studies on the alkylation of 3-nitro-1,2,4-triazole (B13798) with various alkylating agents in the presence of a base have shown the formation of products substituted at different nitrogen atoms. researchgate.net For instance, the reaction with diethyl sulfate (B86663) in an aqueous medium can yield N(1), N(2), and N(4) substituted isomers. researchgate.net The ratio of these isomers is influenced by factors such as temperature and the ratio of reactants. researchgate.net In some cases, specific reaction conditions can favor one isomer over others. For example, the reaction of 3-nitro-1,2,4-triazole with secondary and tertiary alcohols in concentrated sulfuric acid has been shown to preferentially occur at the N(2) atom. researchgate.net
| Reagent/Conditions | Site of Attack | Product(s) | Reference |
| Diethyl sulfate / aqueous medium | N(1), N(2), N(4) | Mixture of N-ethyl isomers | researchgate.net |
| 2-Propanol / conc. H₂SO₄ | N(2) | 2-Isopropyl-3-nitro-1,2,4-triazole | researchgate.net |
| Epichlorohydrin / base | N(1) and N(2) | Mixture of N-substituted isomers | researchgate.net |
Nucleophilic Additions and Substitutions on the Triazole Ring
While electrophilic attack on the nitrogen atoms is common, nucleophilic substitution can occur at the carbon atoms of the triazole ring, particularly when a good leaving group is present. Due to the high electron density of the ring, such reactions often require activating groups. nih.gov
Functionalization of the N-H Site of the Triazole
The N-H site of the 1,2,4-triazole ring is acidic and can be readily deprotonated by a base, forming a triazolate anion. This anion is a potent nucleophile and can react with a variety of electrophiles, allowing for straightforward functionalization.
Alkylation is a primary method for functionalizing the N-H site. The reaction of 1,2,4-triazoles with alkyl halides in the presence of a base like potassium carbonate or 1,8-diazabicyclo[11.7.0]undec-7-ene (DBU) typically yields N-alkylated products. researchgate.net These reactions often produce a mixture of N(1) and N(4) substituted isomers, with the N(1) isomer usually being the major product. researchgate.net
Acylation at the N-H site is another important transformation. The reaction with acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) leads to the formation of N-acyl-1,2,4-triazoles. nih.gov These acylated derivatives can serve as key intermediates in further chemical transformations. nih.gov
| Reaction Type | Reagent(s) | Product Type | Reference |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, DBU) | N-Alkyl-1,2,4-triazoles | researchgate.net |
| N-Acylation | Acyl chloride, Base (e.g., Et₃N) | N-Acyl-1,2,4-triazoles | nih.gov |
Transformations of the Nitrophenyl Moiety
The 3-nitrophenyl group attached to the triazole core offers additional avenues for chemical modification, primarily centered on the highly reactive nitro group.
Selective Reduction of the Nitro Group to Amine, Hydroxylamine (B1172632), or Azoxy Derivatives
The nitro group on the phenyl ring is readily reduced to an amino group under various conditions. This transformation is crucial as it provides access to the corresponding 3-(3-aminophenyl)-1H-1,2,4-triazole, a versatile building block for further synthesis. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule.
Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or the use of metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media. commonorganicchemistry.com For substrates where catalytic hydrogenation might affect other reducible groups, milder chemical reductants are preferred. commonorganicchemistry.comorganic-chemistry.org Depending on the reaction conditions and the reducing agent used, the reduction can sometimes be stopped at intermediate stages, yielding hydroxylamine or azoxy derivatives. unimi.it For example, lithium aluminum hydride (LiAlH₄) is known to reduce aromatic nitro compounds to azo products. commonorganicchemistry.com
| Reducing Agent/System | Product | Notes | Reference |
| H₂ / Pd/C | Amine | Common and efficient, but may reduce other functional groups. | commonorganicchemistry.com |
| Fe / Acid (e.g., AcOH) | Amine | Mild and selective method. | commonorganicchemistry.com |
| Zn / Acid (e.g., AcOH) | Amine | Mild and selective method. | commonorganicchemistry.com |
| SnCl₂ | Amine | Mild conditions, tolerant of many other functional groups. | commonorganicchemistry.com |
| LiAlH₄ | Azo compound | Reduces aromatic nitro groups to azo products. | commonorganicchemistry.com |
| Na₂S | Amine | Useful when acidic or hydrogenation conditions are not suitable. | commonorganicchemistry.com |
| Methylhydrazine / Light | N-Arylhydroxylamine | Photoinduced reduction without a catalyst. | organic-chemistry.org |
Functionalization of the Phenyl Ring via Electrophilic or Nucleophilic Substitution (excluding nitration)
Further functionalization of the phenyl ring of 3-(3-nitrophenyl)-1H-1,2,4-triazole via electrophilic substitution is challenging. The nitro group is a powerful deactivating group and a meta-director. The 1,2,4-triazolyl group is also generally considered a deactivating, meta-directing substituent. Therefore, any subsequent electrophilic substitution, such as halogenation or sulfonation, would be disfavored and would be expected to occur at the positions meta to both existing groups (C5 position of the phenyl ring).
There is limited specific information in the searched literature regarding the direct electrophilic or nucleophilic substitution on the phenyl ring of this compound itself, apart from the reactions involving the nitro group.
Metal-Catalyzed Cross-Coupling Reactions at the Triazole or Phenyl Ring
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org However, the direct C-H activation of an unfunctionalized 1,2,4-triazole or the nitrophenyl ring of this compound for cross-coupling is challenging and not widely reported. Typically, these reactions necessitate the presence of a leaving group, such as a halogen (Cl, Br, I) or a triflate (OTf), on one of the aromatic rings to facilitate oxidative addition to the metal catalyst, a key step in the catalytic cycle. wikipedia.orgorganic-chemistry.org
For related triazole systems, where a halo-substituent is present, Suzuki-Miyaura cross-coupling reactions have been successfully employed. For instance, a general method for the Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles with boronic acids has been developed using a palladium-N-heterocyclic carbene complex in water, highlighting the feasibility of functionalizing the triazole core once activated. rsc.org Similarly, Sonogashira couplings, which form C(sp²)-C(sp) bonds, are typically performed on aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.org The synthesis of functionalized thiazolo[3,2-b] wikipedia.orgorganic-chemistry.orgnih.govtriazoles has been achieved through copper-free, palladium-mediated Sonogashira coupling of the corresponding iodomethyl derivative with terminal alkynes. nih.gov
The Heck reaction, coupling an unsaturated halide with an alkene, follows a similar mechanistic pathway requiring a suitable leaving group on the aromatic substrate. wikipedia.orgorganic-chemistry.org Palladium pincer complexes based on a 1,2,4-triazole scaffold have been shown to be effective catalysts for the Heck reaction between aryl halides and acrylates, but this involves the catalyst structure itself rather than the reactivity of a simple triazole substrate. researchgate.net
To apply these powerful synthetic methods to this compound, a preliminary halogenation step on either the triazole or the phenyl ring would likely be required.
Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Related Triazole Systems
| Reaction Type | Triazole Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |
| Suzuki-Miyaura | 5-Bromo-1-benzyl-4-phenyl-1H-1,2,3-triazole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene, 100 °C | 1-Benzyl-4,5-diphenyl-1H-1,2,3-triazole | rsc.org |
| Sonogashira | 6-(Iodomethyl)-2-methylthiazolo[3,2-b] wikipedia.orgorganic-chemistry.orgnih.govtriazole | Phenylacetylene | PdCl₂(PPh₃)₂, PPh₃, Et₃N | DMF, 70 °C | 6-((Phenylethynyl)methyl)-2-methylthiazolo[3,2-b] wikipedia.orgorganic-chemistry.orgnih.govtriazole | nih.gov |
| Heck | 3-Iodo-1H-indazole | Butyl acrylate | Pd(OAc)₂, PPh₃, Et₃N | DMF, 100 °C | (E)-Butyl 3-(1H-indazol-3-yl)acrylate | researchgate.net |
Cycloaddition Reactions and Ring Expansions/Contractions Involving the Triazole System
The 1H-1,2,4-triazole ring is an aromatic heterocycle, possessing significant stability due to its delocalized π-electron system. This aromatic character makes the parent ring generally unreactive in cycloaddition reactions, which typically involve less stable, non-aromatic π-systems. The most common cycloaddition involving triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, which is a method for synthesizing the 1,2,3-triazole ring, not a reaction of a pre-formed triazole. nih.govyoutube.com
While there are specific, highly reactive derivatives of 1,2,4-triazoles, such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), that are potent dienophiles in Diels-Alder reactions, this compound does not share this reactivity. The core triazole ring in the title compound is expected to be stable and resistant to participating in cycloadditions, ring expansions, or contractions under typical conditions. Such transformations would require high-energy inputs like photolysis or pyrolysis, or activation through N-substitution with strongly electron-withdrawing groups, for which specific examples involving this compound are not documented.
Mechanistic Investigations of Novel Reaction Pathways
Currently, there are no specific mechanistic studies in the literature detailing novel reaction pathways for this compound. Mechanistic investigations found in the context of triazole chemistry predominantly focus on well-established transformations.
For instance, the mechanism of the palladium-catalyzed Heck reaction is well-understood, proceeding through a sequence of oxidative addition, migratory insertion, and β-hydride elimination. libretexts.orguniurb.it Similarly, the Sonogashira coupling mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle, which work in concert to couple the aryl halide and the terminal alkyne. wikipedia.orglibretexts.org Mechanistic studies on triazole formation via [3+2] cycloadditions have also been a focus, particularly concerning the regioselectivity of the reaction. nih.govacs.org
Any future mechanistic investigation into the reactivity of this compound would likely first explore the functionalization of the core structure, for example, through halogenation followed by cross-coupling, or by reduction of the nitro group to an amine, which could then be used to construct novel fused heterocyclic systems. The study of C-H activation pathways would also represent a novel and challenging area of investigation for this specific molecule.
Coordination Chemistry and Metal Complexes of 3 3 Nitrophenyl 1h 1,2,4 Triazole
Ligand Properties and Coordination Modes of the Triazole Moiety
The coordination behavior of 3-(3-nitrophenyl)-1H-1,2,4-triazole is primarily dictated by the electronic and steric characteristics of its two key components: the 1,2,4-triazole (B32235) ring and the 3-nitrophenyl substituent.
The 1,2,4-triazole ring is a robust and versatile coordinating agent, owing to the presence of three nitrogen atoms with available lone pairs of electrons. These nitrogen atoms can act as Lewis bases, donating electron density to a metal center to form a coordinate covalent bond. The 1,2,4-triazole moiety can adopt several coordination modes, including:
Monodentate Coordination: The ligand binds to a single metal center through one of its nitrogen atoms.
Bidentate Bridging Coordination: The ligand bridges two metal centers, with the N1 and N2 atoms of the triazole ring being the most common coordination sites. This bridging mode is crucial for the formation of one-, two-, and three-dimensional coordination polymers. mdpi.com
The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (such as solvent and temperature), and the presence of counter-anions or other co-ligands. rsc.orgresearchgate.net
The 3-nitrophenyl group attached to the triazole ring plays a significant role in modulating the ligand's properties. The nitro group (-NO₂) is a strong electron-withdrawing group, which influences the electronic density of the entire molecule. This electronic effect can:
Modify the Basicity of the Triazole Nitrogens: The electron-withdrawing nature of the nitro group is expected to decrease the basicity of the triazole nitrogen atoms, thereby affecting the strength of the metal-ligand bond.
Synthesis and Structural Elucidation of Metal-Organic Frameworks (MOFs) or Coordination Polymers Utilizing the Compound as a Ligand
While specific examples of MOFs or coordination polymers constructed from this compound were not prominently featured in the surveyed literature, the synthesis of such materials would likely follow established methodologies for related triazole ligands. nih.gov Typically, these syntheses involve the reaction of the ligand with a metal salt in a suitable solvent system, often under solvothermal conditions to promote the formation of crystalline products. mdpi.com
Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of coordination complexes and polymers. This technique provides precise information on:
Bond lengths and angles within the ligand and the coordination sphere of the metal ion.
The coordination number and geometry of the metal center.
The bridging mode of the triazole ligand.
For instance, studies on related nitrophenyl-substituted triazole complexes have revealed detailed structural information through this method. nih.gov A similar approach would be essential for characterizing any novel structures formed with this compound.
A variety of spectroscopic techniques are employed to characterize the formation and nature of metal-ligand bonds in triazole complexes:
Fourier-Transform Infrared (FT-IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and N-N bonds of the triazole ring upon coordination to a metal ion can provide evidence of metal-ligand bond formation. ekb.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and to observe changes in the chemical shifts of the triazole and phenyl protons upon complexation, indicating the coordination sites. ekb.egresearchgate.net
UV-Visible (UV-Vis) Spectroscopy: This technique can provide information about the electronic transitions within the ligand and the metal complex, offering insights into the electronic effects of coordination.
The table below summarizes the expected spectroscopic shifts upon coordination, based on studies of similar triazole-metal complexes.
| Spectroscopic Technique | Observed Change Upon Coordination | Reference |
| FT-IR | Shift in the stretching frequencies of the C=N and N-N bonds of the triazole ring. | ekb.eg |
| ¹H NMR | Downfield or upfield shifts of the triazole and phenyl proton signals. | ekb.egresearchgate.net |
| ¹³C NMR | Changes in the chemical shifts of the carbon atoms in the triazole and phenyl rings. | researchgate.net |
| UV-Vis | Shifts in the absorption bands corresponding to π-π* and n-π* transitions and the appearance of new charge-transfer bands. |
Fundamental Studies on Metal-Ligand Bonding and Electronic Effects within Complexes
Fundamental studies on the nature of the metal-ligand bond and the electronic effects within complexes of this compound are crucial for understanding and predicting their properties. The electron-withdrawing nitro group is expected to have a pronounced effect on the electronic structure of the ligand and, consequently, on the properties of its metal complexes.
Theoretical calculations, such as Density Functional Theory (DFT), can be employed to complement experimental data and provide deeper insights into:
The optimized geometry of the complexes.
The nature of the frontier molecular orbitals (HOMO and LUMO) and the HOMO-LUMO energy gap.
The charge distribution within the molecule.
The strength and nature of the metal-ligand bond.
Catalytic Applications of this compound Metal Complexes Remain Largely Unexplored
Despite the broad interest in the catalytic applications of triazole-based ligands, a comprehensive review of the scientific literature reveals a significant gap in the study of this compound and its metal complexes in the field of catalysis. While the coordination chemistry and catalytic potential of various 1,2,3-triazoles and other substituted 1,2,4-triazoles have been subjects of extensive research, specific data on the use of this compound as a ligand in either homogeneous or heterogeneous catalysis is notably absent.
In the realm of homogeneous catalysis, triazole-based ligands have been instrumental in the development of catalysts for reactions such as the Heck coupling, Suzuki-Miyaura coupling, and various hydrogenation and oxidation processes. The electronic nature of the substituents on the triazole ring can be fine-tuned to optimize the catalytic performance.
Similarly, in heterogeneous catalysis, triazole-functionalized materials, including polymers and metal-organic frameworks (MOFs), have been designed to create robust and recyclable catalysts. These materials often exhibit high stability and activity, with the triazole moiety playing a crucial role in anchoring the active metal species and providing a specific chemical environment for the catalytic reaction.
While the potential for this compound to serve as a valuable ligand in both homogeneous and heterogeneous catalysis can be inferred from the broader knowledge of triazole chemistry, the lack of specific research on this compound prevents a detailed discussion of its catalytic applications and mechanistic pathways. Future research in this area would be necessary to elucidate the coordination behavior of this specific ligand and to explore the catalytic activity of its corresponding metal complexes. Such studies would contribute to a deeper understanding of structure-activity relationships in triazole-based catalysis and could lead to the development of novel and efficient catalytic systems.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
High-Resolution Mass Spectrometry for Isotopic Pattern and Fragmentation Analysis of Reaction Products and Derivatives
High-Resolution Mass Spectrometry (HRMS) is indispensable for the characterization of 3-(3-nitrophenyl)-1H-1,2,4-triazole, providing not only its exact mass to confirm elemental composition but also crucial insights into its fragmentation pathways. Using techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ can be analyzed.
Studies on closely related nitrotriazole compounds reveal key fragmentation behaviors. researchgate.netrsc.org The analysis of 3-nitro-1,2,4-triazole (B13798) upon low-energy electron attachment shows that the parent anion is considerably stable, leading to specific degradation pathways. researchgate.net The primary dissociation channel is often the cleavage of a single bond, such as the loss of a hydrogen radical. researchgate.net
For this compound, the fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) is expected to be complex, involving characteristic losses from both the nitrophenyl and triazole moieties. The fragmentation of 1,2,4-triazole (B32235) derivatives typically involves the sequential loss of neutral molecules. researchgate.net Key expected fragmentation steps include:
Loss of N₂: A common fragmentation for triazoles, leading to the formation of a stable radical cation.
Nitro Group Fragmentation: The nitro group can fragment via loss of NO₂ or NO, which are characteristic signatures for nitroaromatic compounds.
Ring Cleavage: Fragmentation of the triazole or phenyl rings can lead to smaller charged species. For instance, the loss of HCN from the triazole ring is a plausible pathway.
Formation of NO₂⁻: In negative ion mode, the formation of the NO₂⁻ anion is a characteristic fragmentation reaction for nitrotriazoles. researchgate.net
The analysis of various 1,2,4-triazole derivatives shows common fragmentation patterns that can help in identifying the core structure. researchgate.net The combination of accurate mass measurements from HRMS with the analysis of isotopic patterns allows for the unambiguous determination of the elemental formula of each fragment ion, enabling the precise mapping of the dissociation pathways.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Molecular Dynamics (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound in solution. Standard ¹H and ¹³C NMR provide initial data, while advanced techniques offer deeper insights.
¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the triazole ring and the substituted phenyl ring. The single proton on the triazole ring (C5-H) would appear as a singlet, typically at a downfield chemical shift. nih.gov The protons of the 3-nitrophenyl group will present as a complex multiplet system characteristic of a 1,3-disubstituted benzene (B151609) ring. The ¹³C NMR spectrum will show signals for the two distinct carbons of the triazole ring and the six carbons of the nitrophenyl ring.
2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are essential. youtube.comipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is critical for assigning the adjacent protons within the nitrophenyl ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹JCH), allowing for the definitive assignment of the carbon atom attached to each proton. libretexts.org This is particularly useful for assigning the C5-H of the triazole ring and the carbons of the phenyl ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). It is vital for identifying quaternary carbons (like C3 of the triazole and the two substituted carbons of the phenyl ring) and for confirming the connectivity between the nitrophenyl group and the triazole ring. ipb.ptlibretexts.org
Solid-State NMR (ssNMR): In cases of polymorphism or for studying the compound in its native solid form, ssNMR is a powerful tool. ¹³C and ¹⁵N CP-MAS (Cross-Polarization Magic Angle Spinning) experiments can provide information about the tautomeric form present in the solid state and reveal the number of crystallographically independent molecules in the unit cell. ncl.res.in This avoids the dynamic averaging that can occur in solution, providing a clearer picture of the solid-state structure. ncl.res.in
| Technique | Nuclei | Information Provided | Relevance to this compound |
| ¹H NMR | ¹H | Chemical environment and multiplicity of protons. | Assigns aromatic and triazole C-H protons. |
| ¹³C NMR | ¹³C | Number and type of carbon atoms (CH, CH₂, CH₃, Cq). | Assigns triazole and phenyl ring carbons. |
| COSY | ¹H, ¹H | Identifies protons that are spin-coupled (typically 2-3 bonds apart). | Establishes connectivity of protons on the nitrophenyl ring. |
| HSQC | ¹H, ¹³C | Correlates protons to the carbons they are directly attached to. | Links specific proton signals to their corresponding carbon signals. |
| HMBC | ¹H, ¹³C | Correlates protons and carbons over multiple bonds (2-4 bonds). | Confirms the connection between the two ring systems and assigns quaternary carbons. |
| Solid-State NMR | ¹³C, ¹⁵N | Provides structural information in the solid phase, detects polymorphism. | Determines tautomeric form and molecular packing without solvent effects. |
X-ray Diffraction (XRD) Studies for Solid-State Structure, Crystal Packing, and Polymorphism
| Parameter | Example Data (from 3-nitro-1H-1,2,4-triazole, Form II) nih.gov | Expected Influence in this compound |
| Crystal System | Monoclinic | Dependent on packing, could be monoclinic or triclinic. |
| Space Group | P2₁/c | Influenced by molecular symmetry and packing efficiency. |
| Unit Cell Dimensions | a = 8.78 Å, b = 10.07 Å, c = 9.97 Å, β = 107.08° | Dimensions will be larger to accommodate the phenyl group. |
| Key Interactions | N—H···N and C—H···O hydrogen bonds | N—H···N hydrogen bonding, plus π-π stacking and C-H···π interactions. |
| Polymorphism | Observed (Form I and Form II) researchgate.net | Highly possible due to the potential for different packing arrangements. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification, Molecular Interactions, and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a rapid and powerful tool for identifying the functional groups present in this compound. These techniques are complementary and provide a detailed fingerprint of the molecule's vibrational modes.
The spectra are characterized by contributions from the 1,2,4-triazole ring, the nitrophenyl group, and the C-N linkage between them. Theoretical and experimental studies on triazoles have identified characteristic "marker bands" for the ring system. nih.gov
Key expected vibrational bands include:
N-H Stretching: A broad band in the FT-IR spectrum, typically above 3100 cm⁻¹, corresponding to the N-H group of the triazole ring.
C-H Stretching: Aromatic C-H stretching vibrations from the phenyl ring appear in the 3100-3000 cm⁻¹ region. researchgate.net
NO₂ Vibrations: The nitro group gives rise to two strong, characteristic stretching bands in the FT-IR spectrum: an asymmetric stretch (νas) around 1530-1550 cm⁻¹ and a symmetric stretch (νs) around 1345-1360 cm⁻¹.
C=N and N-N Stretching: Vibrations associated with the triazole ring (C=N, C-N, N-N stretches) appear in the 1600-1200 cm⁻¹ fingerprint region.
Ring Vibrations: Aromatic C=C stretching vibrations from the phenyl ring typically result in several bands in the 1600-1450 cm⁻¹ range. researchgate.net
Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region arise from C-H out-of-plane bending, which are characteristic of the substitution pattern on the benzene ring.
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic rings, which may be weak in the IR spectrum. nih.gov Comparing experimental spectra with those calculated using density functional theory (DFT) can aid in the precise assignment of all vibrational modes. nih.govnih.gov
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Primary Detection Method |
| N-H Stretch | Triazole N-H | 3100 - 3300 | FT-IR |
| C-H Stretch | Aromatic C-H | 3000 - 3100 | FT-IR, Raman |
| Asymmetric NO₂ Stretch | Nitro Group | 1530 - 1550 | FT-IR (Strong) |
| Symmetric NO₂ Stretch | Nitro Group | 1345 - 1360 | FT-IR (Strong), Raman |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | FT-IR, Raman |
| C=N / N-N Stretch | Triazole Ring | 1200 - 1600 | FT-IR, Raman |
| C-H Out-of-Plane Bend | Aromatic Ring | 675 - 900 | FT-IR (Strong) |
Electrochemical Studies (Cyclic Voltammetry, Potentiometry) for Redox Behavior and Electron Transfer Properties
Electrochemical studies, particularly cyclic voltammetry (CV), are essential for probing the redox behavior of this compound. The presence of the electron-withdrawing nitro group makes the molecule susceptible to reduction. The redox properties are of significant interest as the reduction of nitrotriazole compounds can be a key mechanism in their biological activity, for instance, as radiosensitizers in cancer therapy. rsc.org
A typical cyclic voltammogram of this compound in an aprotic solvent is expected to show an irreversible reduction peak corresponding to the reduction of the nitro group. The process generally involves the formation of a radical anion in a one-electron step:
Ar-NO₂ + e⁻ ⇌ [Ar-NO₂]⁻•
This radical anion can be relatively stable in aprotic media but may undergo further reduction at more negative potentials or participate in subsequent chemical reactions. The potential at which this reduction occurs provides a measure of the electron-accepting ability of the molecule. The presence of the electron-deficient triazole ring, coupled with the meta-position of the nitro group, will influence the exact reduction potential.
Studies on related nitro-heterocyclic compounds show that the electrochemical reduction is often complex and pH-dependent in aqueous media. The triazole ring itself is generally considered electrochemically stable and not redox-active under typical conditions. nih.gov Therefore, the electrochemical signature of this compound is expected to be dominated by the irreversible reduction of the nitrophenyl moiety.
Future Research Directions and Unexplored Avenues for 3 3 Nitrophenyl 1h 1,2,4 Triazole
Development of Novel and Highly Efficient Synthetic Methodologies
Current synthetic strategies for 1,2,4-triazole (B32235) derivatives often rely on classical methods. mdpi.com A primary future objective is the development of more efficient, sustainable, and scalable synthetic routes to 3-(3-nitrophenyl)-1H-1,2,4-triazole.
Key areas for development include:
Green Chemistry Approaches: Exploring methodologies that utilize environmentally benign solvents, such as water-based syntheses, and reduce energy consumption is crucial. mdpi.com Techniques like microwave-assisted and ultrasound-assisted synthesis have proven effective for other triazole derivatives and could be adapted to significantly shorten reaction times and improve yields. mdpi.comresearchgate.net
Scalable Synthesis: Transitioning from laboratory-scale synthesis to multigram or industrial-scale production requires robust and reproducible protocols. researchgate.netmdpi.com Future work should focus on optimizing reaction conditions to ensure high purity and yield on a larger scale, making the compound more accessible for further studies.
Table 1: Potential Advanced Synthetic Methodologies
| Methodology | Potential Advantage | Relevant Analogy/Source |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | General for 1,2,4-triazoles mdpi.com |
| Ultrasound Irradiation | Enhanced reaction rates, simple procedure | Synthesis of 1,2,3-triazole derivatives mdpi.comresearchgate.net |
| Metal-Free Cycloaddition | Avoids toxic metal catalysts, simpler purification | Synthesis of 1,4-disubstituted 1,2,3-triazoles mdpi.com |
| One-Pot Tandem Reactions | Increased efficiency, reduced waste | Preparation of 4-formyl-1,2,3-triazoles researchgate.net |
| Click Chemistry | High efficiency, excellent yields, modular approach | Synthesis of 3-nitro-1H-1,2,4-triazole analogs nih.gov |
Exploration of Advanced Reactivity Pathways and Selective Functionalization
The this compound molecule possesses multiple sites for chemical modification: the triazole ring, the phenyl ring, and the nitro group. A significant area for future research is the selective functionalization of these sites to generate a library of novel derivatives.
Regioselective N-Alkylation/Arylation: The 1,2,4-triazole ring has multiple nitrogen atoms that can be functionalized. Studies on related 3-nitro-1,2,4-triazoles have shown that alkylation can be directed to specific nitrogen atoms under controlled conditions. researchgate.net Future research should aim to establish reliable protocols for the selective N1, N2, or N4 substitution of the triazole ring in this compound.
Functionalization of the Phenyl Ring: The phenyl ring offers positions for electrophilic and nucleophilic substitution. Methods for C-H activation could provide direct routes to introduce new functional groups, bypassing traditional multi-step syntheses.
Modification of the Nitro Group: The nitro group is a versatile functional handle. Its reduction to an amine would provide a key intermediate for a host of subsequent reactions, including amide bond formation and the synthesis of new heterocyclic systems, thereby dramatically expanding the accessible chemical space.
Integration into Complex Molecular Architectures for Fundamental Chemical Studies
The rigid and stable framework of the triazole ring makes it an excellent scaffold or linker for constructing larger, more complex molecules. nih.govnih.gov Future studies should focus on integrating this compound into supramolecular assemblies and hybrid molecules to probe fundamental chemical principles.
As a Building Block for Hybrid Molecules: The principle of molecular hybridization, combining the triazole scaffold with other active pharmacophores, has been used to develop new compounds with desired properties. nih.govmdpi.com Using this compound as a central building block to connect different molecular fragments could lead to the discovery of molecules with unique structural and functional characteristics. mdpi.com
In Materials Science: The electronic properties imparted by the nitrophenyl group, combined with the triazole's stability, suggest potential applications in materials science. nih.gov Research could explore its use in the development of dyes, photostabilizers, or as a component in energetic materials, where the nitro group is of particular interest. researchgate.net
Deeper Computational Insights into Structure-Reactivity Relationships and Reaction Mechanisms
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. Deeper theoretical studies on this compound are essential for guiding future experimental work.
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential. nih.gov This would provide fundamental insights into its reactivity, stability, and the influence of the 3-nitrophenyl group on the triazole ring. researchgate.net
Reaction Mechanism Elucidation: Computational modeling can be employed to map out the transition states and energy profiles of potential reactions. This would be invaluable for optimizing synthetic conditions (Section 7.1) and predicting the outcomes of selective functionalization strategies (Section 7.2).
Predicting Physicochemical Properties: Theoretical calculations can predict key properties, such as nonlinear optical (NLO) characteristics, which have been explored for other novel triazole derivatives. nih.gov Such predictions can identify promising application areas before undertaking extensive experimental synthesis.
Table 2: Focus Areas for Computational Studies
| Computational Method | Research Target | Potential Outcome | Source/Analogy |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, chemical hardness | Predict reactivity, stability, and potential for charge transfer | Energetic salts of triazoles researchgate.net, NLO properties of triazoles nih.gov |
| Hirshfeld Surface Analysis | Intermolecular interactions in the solid state | Understand crystal packing and its influence on material properties | Crystal structure of related 1,2,3-triazoles nih.gov |
| Reaction Pathway Modeling | Transition state analysis for functionalization reactions | Guide regioselective synthesis and optimize reaction conditions | General application in modern organic chemistry |
Synergistic Approaches Combining Synthetic and Theoretical Studies to Elucidate Fundamental Principles
The most rapid and insightful progress will be achieved through a close integration of synthetic chemistry and theoretical modeling. This synergistic approach allows for a cycle of prediction, synthesis, and validation that can efficiently uncover fundamental chemical principles.
For example, DFT calculations could predict the most likely site for electrophilic attack on the molecule. Synthetic chemists could then target this site experimentally. The results would not only yield a new derivative but also refine the computational model, leading to more accurate future predictions. This combined strategy has been successfully used to develop new anti-inflammatory agents based on other 1,2,4-triazole structures. mdpi.com By applying this iterative process to this compound, researchers can systematically explore its chemical space, design novel complex architectures with tailored properties, and establish a comprehensive understanding of its structure-reactivity relationships.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-(3-nitrophenyl)-1H-1,2,4-triazole to improve yield and purity?
- Methodological Answer : The synthesis typically involves introducing a nitrophenyl group to the 1,2,4-triazole core. A two-step approach is recommended:
Nucleophilic Substitution : React 1,2,4-triazole with a nitrobenzene derivative (e.g., 3-nitrobenzyl bromide) in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ .
Oxidative Nitration : If direct substitution is inefficient, employ nitric acid (HNO₃) in H₂SO₄ under controlled temperatures (0–5°C) to introduce the nitro group .
- Optimization Tips : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield improvements are achievable by adjusting stoichiometry (1:1.2 molar ratio of triazole to nitro precursor) and reaction time (12–24 hours) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the nitrophenyl substitution pattern. The aromatic protons of the nitrophenyl group appear as doublets (δ 7.5–8.5 ppm), while triazole protons resonate at δ 8.1–8.3 ppm .
- FT-IR : Identify key functional groups: N–O asymmetric stretching (1540–1520 cm⁻¹) and C–N triazole ring vibrations (1350–1300 cm⁻¹) .
- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks (e.g., N–H···O interactions between triazole and nitro groups) using single-crystal data .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Decomposition typically occurs above 200°C .
- pH Sensitivity : Incubate the compound in buffers (pH 2–12) for 24 hours. Monitor degradation via UV-Vis (λmax ~270 nm) or LC-MS. Stability is reduced in strongly alkaline conditions (pH >10) due to nitro group hydrolysis .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311G+(d,p) basis sets to compute frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution. This predicts nucleophilic/electrophilic sites and redox behavior .
- Molecular Docking : Simulate interactions with biological targets (e.g., fungal CYP51 enzymes) using AutoDock Vina. The nitro group’s electron-withdrawing effect enhances binding to hydrophobic pockets .
Q. How can researchers resolve contradictions in reported solubility data for nitroaryl-triazole derivatives?
- Methodological Answer :
- Multi-Solvent Screening : Test solubility in a solvent library (e.g., DMSO, chloroform, ethanol, water) using UV-Vis spectroscopy or nephelometry. For example, this compound is highly soluble in DMSO (>50 mg/mL) but insoluble in water (<0.1 mg/mL) .
- Hansen Solubility Parameters (HSP) : Calculate HSP to rationalize discrepancies. High δh (hydrogen bonding) solvents like DMF improve solubility compared to non-polar solvents .
Q. What strategies are effective in designing structure-activity relationship (SAR) studies for antifungal applications of nitroaryl-triazoles?
- Methodological Answer :
- Analog Synthesis : Modify the nitro group position (para vs. meta) or introduce electron-withdrawing substituents (e.g., Cl, CF₃) to enhance antifungal potency .
- In Vitro Assays : Test against Candida albicans (MIC assays) and compare with control triazoles (e.g., fluconazole). The meta-nitro configuration shows higher activity due to improved membrane penetration .
Q. How can crystallographic data explain intermolecular interactions in this compound derivatives?
- Methodological Answer :
- Single-Crystal XRD : Analyze packing motifs. For example, N–H···O hydrogen bonds between triazole NH and nitro O atoms form 1D chains, stabilizing the crystal lattice .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., O···H contacts account for ~25% of interactions in nitroaryl-triazoles) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the biological activity of nitroaryl-triazoles?
- Methodological Answer :
- Strain Variability : Test against multiple fungal strains (e.g., Aspergillus fumigatus vs. Cryptococcus neoformans) to assess specificity. Activity discrepancies often arise from species-dependent CYP51 enzyme mutations .
- Assay Conditions : Standardize MIC protocols (e.g., CLSI M27/M38 guidelines) to minimize variability in inoculum size and incubation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
